3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide
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Overview
Description
3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a useful research compound. Its molecular formula is C24H19NO5 and its molecular weight is 401.418. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis and Reorganization
Photo-reorganization of chromen-4-ones, a class to which our compound of interest belongs, has been explored for the green synthesis of angular pentacyclic compounds. Such photochemical processes are significant for synthesizing complex organic scaffolds without specific and toxic reagents, showcasing a method to generate new organic structures efficiently and environmentally friendly (Dalal et al., 2017).
Molecular Structural Analysis and Antioxidant Activity
The structure and antioxidant properties of similar chromen-2-one derivatives have been investigated, combining X-ray diffraction and DFT calculations. These studies provide insights into the electronic and geometric configurations of such compounds, offering a foundation for understanding their reactivity and potential biological activities (Demir et al., 2015).
Synthesis of Novel Crown Ethers
Research into the synthesis of crown ethers incorporating the chromenone structure has demonstrated the potential for creating new compounds with selective ion-binding properties. These studies contribute to the development of novel chemical sensors and materials for ion recognition and separation (Bulut & Erk, 2001).
Antibacterial Effects of Synthesized Derivatives
The synthesis and antibacterial activity of chromen-2-one derivatives highlight the potential pharmaceutical applications of these compounds. Such studies are pivotal for discovering new antibacterial agents amid growing antibiotic resistance (Behrami & Dobroshi, 2019).
Antimicrobial and Antiproliferative Activities
Investigations into the antimicrobial and antiproliferative activities of chromen-2-one derivatives underscore the therapeutic potential of these compounds against microbial infections and cancer. These studies are crucial for the ongoing search for effective and novel treatments for these conditions (Mandala et al., 2013).
Mechanism of Action
Biochemical Pathways
It is known that benzamide derivatives can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in the liver . The impact of these properties on the bioavailability of the compound is currently unknown and would require further investigation.
Properties
IUPAC Name |
3-methoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-17-9-5-7-15(13-17)21-22(26)19-11-3-4-12-20(19)30-24(21)25-23(27)16-8-6-10-18(14-16)29-2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOBGYLOTPJETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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